2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid
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Overview
Description
2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazolo[5,1-b][1,3]oxazine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the cyclization of appropriate precursors. One common method involves the reaction of a suitable dihydro-pyrazolo[5,1-b][1,3]oxazine derivative with an acetic acid derivative under specific reaction conditions, such as the use of a catalyst and controlled temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the compound's purity and consistency. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: In the medical field, this compound has potential applications as a pharmaceutical agent. It may be explored for its therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: In industry, this compound can be utilized in the development of new materials or as a component in various chemical processes.
Mechanism of Action
The mechanism by which 2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid exerts its effects depends on its molecular targets and pathways involved. For example, if used as a pharmaceutical agent, it may interact with specific enzymes or receptors in the body, leading to a biological response.
Comparison with Similar Compounds
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol
Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate
Uniqueness: 2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid is unique due to its specific structural features and potential applications. While similar compounds may share the pyrazolo[5,1-b][1,3]oxazine ring system, the presence of the acetic acid moiety distinguishes it and may confer different chemical and biological properties.
Properties
IUPAC Name |
2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c11-7(12)4-6-5-9-10-2-1-3-13-8(6)10/h5H,1-4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBUSDQPONQHGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)CC(=O)O)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365959-01-8 |
Source
|
Record name | 2-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-yl}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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